N-pentylpiperidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pentylpiperidine-4-carboxamide typically involves the amidation of piperidine-4-carboxylic acid with pentylamine. This reaction can be catalyzed using various catalysts such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which facilitates the formation of the amide bond in good to excellent yields (72–95%) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale amidation reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-pentylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-pentylpiperidine-4-amine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-pentylpiperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-pentylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that piperidine derivatives can interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects . The compound’s effects are likely mediated through its ability to modulate these targets and pathways .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in drug synthesis.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness: N-pentylpiperidine-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-pentylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-7-13-11(14)10-5-8-12-9-6-10/h10,12H,2-9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYBWLBGMNEMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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